Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate
Overview
Description
Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate is an organic compound with a complex structure, often used in various chemical and biological research applications. This compound is characterized by the presence of a benzyloxycarbonyl group, which is commonly used as a protecting group in organic synthesis.
Mechanism of Action
Target of Action
It’s known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Mode of Action
The compound’s mode of action involves interaction with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound is involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound has a molecular formula of c15h21no7, an average mass of 327330 Da, and a monoisotopic mass of 327131805 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 583.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . The compound also has a water solubility of 1.029e+004 mg/L at 25 deg C .
Result of Action
It’s known that the reduction of benzylic compounds converts these electron-withdrawing functions into electron-donating amino and alkyl groups .
Action Environment
It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group-tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by esterification to introduce the methyl ester functionality. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the esterification step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-3-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate: Similar structure with a phenyl group instead of a methylhexanoate chain.
Methyl 3-(((benzyloxy)carbonyl)amino)-3-deoxyhexopyranoside: Contains a hexopyranoside ring instead of a hexanoate chain.
Uniqueness
Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 5-methyl-3-(phenylmethoxycarbonylamino)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12(2)9-14(10-15(18)20-3)17-16(19)21-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFRZHWCVFSFQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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